

Spectroscopic Profile of 1-(Piperidin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Piperidin-4-yl)ethanone

Cat. No.: B1302386

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(Piperidin-4-yl)ethanone**. The information presented herein is essential for the identification, characterization, and quality control of this piperidine derivative in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: **1-(Piperidin-4-yl)ethanone**
- Molecular Formula: C₇H₁₃NO
- Molecular Weight: 127.18 g/mol
- CAS Number: 89895-06-7 (for the hydrochloride salt)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Spectroscopic Data

The following sections present the predicted spectroscopic data for **1-(Piperidin-4-yl)ethanone**. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **1-(Piperidin-4-yl)ethanone** in a typical deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1-(Piperidin-4-yl)ethanone**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-a (C-acetyl CH ₃)	~ 2.15	Singlet	3H
H-b (Piperidine H-2,6 eq)	~ 3.10	Multiplet	2H
H-c (Piperidine H-2,6 ax)	~ 2.60	Multiplet	2H
H-d (Piperidine H-4)	~ 2.45	Multiplet	1H
H-e (Piperidine H-3,5 eq)	~ 1.80	Multiplet	2H
H-f (Piperidine H-3,5 ax)	~ 1.60	Multiplet	2H
H-g (Piperidine NH)	~ 1.50	Broad Singlet	1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-(Piperidin-4-yl)ethanone**

Carbon	Chemical Shift (ppm)
C=O (Ketone)	~ 209
C-4 (Piperidine)	~ 48
C-2,6 (Piperidine)	~ 46
C-3,5 (Piperidine)	~ 29
C-acetyl CH ₃	~ 28

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **1-(Piperidin-4-yl)ethanone** are predicted as follows.

Table 3: Predicted IR Absorption Bands for **1-(Piperidin-4-yl)ethanone**

Functional Group	Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Piperidine)	3300 - 3500	Medium, Broad
C-H Stretch (Aliphatic)	2850 - 3000	Strong
C=O Stretch (Ketone)	1710 - 1720	Strong, Sharp
C-N Stretch (Piperidine)	1000 - 1250	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for **1-(Piperidin-4-yl)ethanone**

m/z	Interpretation
127	[M] ⁺ (Molecular Ion)
112	[M - CH ₃] ⁺
84	[M - COCH ₃] ⁺
43	[COCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy Protocol

- Sample Preparation:

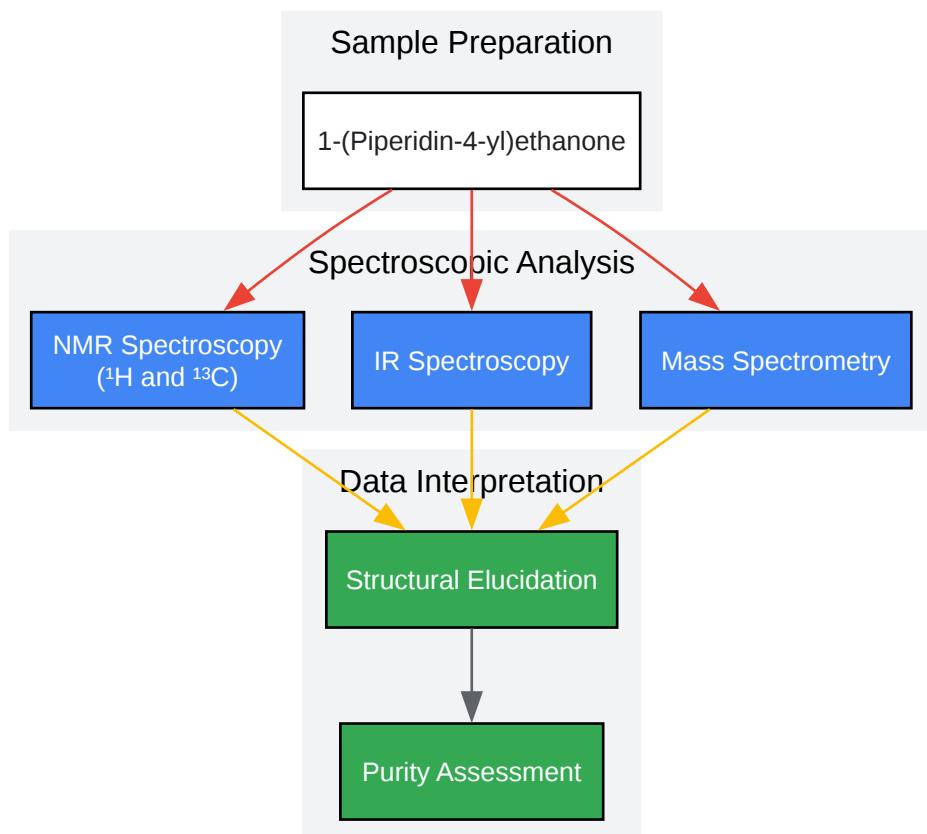
- Accurately weigh 5-10 mg of **1-(Piperidin-4-yl)ethanone** for ^1H NMR or 20-50 mg for ^{13}C NMR and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), or Dimethyl sulfoxide-d₆ (DMSO-d_6)).
- Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- Using a pipette, transfer the solution to a 5 mm NMR tube.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to obtain a homogeneous field.
 - For ^1H NMR, acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
 - For ^{13}C NMR, acquire the proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **1-(Piperidin-4-yl)ethanone** sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
 - The typical spectral range is 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the functional groups of the molecule.


Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of **1-(Piperidin-4-yl)ethanone** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
 - The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.
- Instrument Setup and Data Acquisition (Electron Ionization - EI for GC-MS):
 - Set the ion source to the appropriate temperature (e.g., 200-250 °C).
 - Use a standard electron energy of 70 eV.

- Acquire data over a mass range of m/z 40-300.
- Data Processing:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern and assign structures to the major fragment ions.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **1-(Piperidin-4-yl)ethanone** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Piperidin-4-yl)ethanone hydrochloride | 89895-06-7 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. biosynce.com [biosynce.com]
- 4. 89895-06-7 | 1-(Piperidin-4-yl)ethanone hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(Piperidin-4-yl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302386#spectroscopic-data-of-1-piperidin-4-yl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

